N-Acetyl-3-(dimethylamino)-L-alanylglycine

Description

Properties

CAS No. |

646071-68-3 |

|---|---|

Molecular Formula |

C9H17N3O4 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

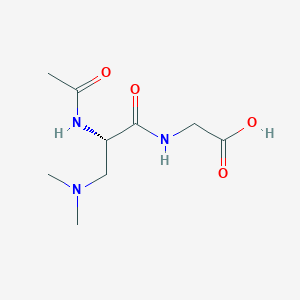

2-[[(2S)-2-acetamido-3-(dimethylamino)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H17N3O4/c1-6(13)11-7(5-12(2)3)9(16)10-4-8(14)15/h7H,4-5H2,1-3H3,(H,10,16)(H,11,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

VBLITVMGKUGRJT-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CN(C)C)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CN(C)C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation

Direct acylation involves the reaction of L-alanine derivatives with acetic anhydride or acetyl chloride in the presence of a base. This method is straightforward and can yield high purity products.

$$

\text{L-Alanine} + \text{Acetic Anhydride} \rightarrow \text{N-Acetyl-L-Alanine}

$$

- This method typically results in yields ranging from 70% to 90%.

- The reaction conditions can be optimized by adjusting temperature and reaction time.

Alkylation Reactions

Alkylation reactions involve the use of dimethylamine as a nucleophile that reacts with an α-haloacetic acid derivative to form the desired amino acid structure.

$$

\text{Dimethylamine} + \text{α-Haloacetic Acid} \rightarrow \text{N-Dimethylamino Acid}

$$

- Yields can vary significantly based on the choice of halogen and solvent.

- Typical yields are reported between 50% and 75%, depending on the reaction conditions employed.

Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with dimethylamine followed by reduction to yield the amine product.

$$

\text{Aldehyde/Ketone} + \text{Dimethylamine} \xrightarrow{\text{Reducing Agent}} \text{N-Dimethylaminated Product}

$$

- This method can provide good yields (60%-80%) but may require careful control of reaction conditions to avoid side reactions.

- Common reducing agents include sodium cyanoborohydride or lithium aluminum hydride.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method used to couple alcohols with nucleophiles in the presence of a phosphine and an azodicarboxylate.

$$

\text{Alcohol} + \text{Nucleophile} \xrightarrow{\text{Phosphine/Azodicarboxylate}} \text{Coupled Product}

$$

- This method is particularly useful for synthesizing chiral compounds.

- Yields can reach up to 90%, but the stereochemistry must be carefully monitored.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Complexity | Key Reagents |

|---|---|---|---|

| Direct Acylation | 70-90 | Low | Acetic Anhydride |

| Alkylation | 50-75 | Medium | Dimethylamine, α-Haloacetic Acid |

| Reductive Amination | 60-80 | High | Aldehyde/Ketone, Reducing Agent |

| Mitsunobu Reaction | Up to 90 | High | Phosphine, Azodicarboxylate |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(dimethylamino)-L-alanylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products

Scientific Research Applications

N-Acetyl-3-(dimethylamino)-L-alanylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive peptides.

Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(dimethylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and dimethylamino groups play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other acetylated amino acids and dimethylamino-containing derivatives:

Physicochemical and Functional Differences

- Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to hydrophobic analogs like N-Acetyl-N-phenylglycine . However, it may be less soluble than unmodified L-Alanylglycine due to the acetyl group .

- Reactivity: The dimethylamino group could act as a weak base or participate in hydrogen bonding, similar to ethyl 4-(dimethylamino) benzoate, which shows higher reactivity in resin systems .

- Biological Activity: While N-(3-Indolylacetyl)glycine participates in auxin signaling , the dimethylamino substitution in the target compound might confer unique interactions with biological membranes or enzymes, though this remains speculative without direct data.

Biological Activity

N-Acetyl-3-(dimethylamino)-L-alanylglycine (NADG) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, therapeutic implications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

NADG is characterized by its acetyl group and dimethylamino substitution on the alanylglycine backbone. The synthesis of NADG typically involves:

- Dimethylamination : The introduction of the dimethylamino group via nucleophilic substitution.

- Peptide Bond Formation : Coupling alanyl and glycine using peptide synthesis techniques, often employing carbodiimide reagents like EDC in the presence of HOBt as a coupling agent.

The biological activity of NADG is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's acetyl and dimethylamino groups enhance its binding affinity, influencing various biochemical pathways. Notably, NADG may modulate enzyme activity and receptor interactions, which are crucial for signal transduction processes.

Enzymatic Interactions

Research has demonstrated that NADG can influence several enzymatic processes. For instance, it has been investigated for its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition potential can be quantified by determining the half-maximal inhibitory concentration (IC50) values through in vitro assays .

| Compound | IC50 (μM) |

|---|---|

| NADG | TBD |

| Galantamine | 0.104 |

| Withanolide A | 0.107 |

Note: TBD indicates that further research is needed to establish the IC50 for NADG specifically.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of compounds related to NADG in models of Alzheimer's disease. The findings indicated that certain derivatives could inhibit key enzymes involved in neurodegeneration, suggesting that NADG might share similar protective properties .

- Peptide Synthesis Applications : Research highlighted the use of NADG as a building block in synthesizing more complex bioactive peptides. These peptides exhibited various biological activities, including anti-inflammatory and cytoprotective effects, underscoring the versatility of NADG in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.